molecular formula C15H19FN2O B2566330 N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415532-56-6

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide

Katalognummer B2566330
CAS-Nummer: 2415532-56-6
Molekulargewicht: 262.328
InChI-Schlüssel: YTFDAIBIPPVTED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide, also known as CEP-32496, is a small molecule inhibitor of the protein tyrosine phosphatase PTPRZ. PTPRZ is a transmembrane receptor protein that is highly expressed in glioblastoma multiforme (GBM) and is associated with tumor growth and invasion. CEP-32496 has shown promise as a potential therapeutic agent for the treatment of GBM.

Wirkmechanismus

PTPRZ is a transmembrane receptor protein that is highly expressed in GBM and is associated with tumor growth and invasion. PTPRZ promotes the activation of several signaling pathways that are involved in tumor cell proliferation, migration, and survival. N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the activity of PTPRZ by binding to the catalytic domain of the protein and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and the suppression of tumor growth and invasion.
Biochemical and Physiological Effects:
N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical models of GBM. In vitro studies have demonstrated that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the growth and invasion of GBM cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide can reduce tumor growth and prolong survival in mouse models of GBM. These effects are thought to be mediated by the inhibition of PTPRZ activity and the suppression of downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of GBM and has shown promise as a potential therapeutic agent. Another advantage is that it specifically targets PTPRZ, which is highly expressed in GBM and is associated with tumor growth and invasion. However, one limitation is that it has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential use in combination with other therapeutic agents for the treatment of GBM. Additionally, further research is needed to better understand the mechanisms underlying the effects of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide on tumor growth and invasion. Finally, the development of more potent and selective inhibitors of PTPRZ may lead to the discovery of even more effective therapeutic agents for the treatment of GBM.

Synthesemethoden

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis begins with the preparation of 5-fluoro-4-methylpyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)cyclohexene to form the intermediate N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide. The final step involves the coupling of the intermediate with a phosphonate ester to form N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has been extensively studied in preclinical models of GBM. In vitro studies have shown that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the growth and invasion of GBM cells by targeting PTPRZ. In vivo studies have demonstrated that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide can reduce tumor growth and prolong survival in mouse models of GBM. These findings suggest that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide may be a promising therapeutic agent for the treatment of GBM.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-11-9-14(18-10-13(11)16)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFDAIBIPPVTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.